

Juniperonic Acid: A Technical Overview of its Properties, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: Juniperonic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Juniperonic acid, a polyunsaturated fatty acid, is gaining scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its known biological activities and signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Data

The fundamental physicochemical properties of **Juniperonic acid** are summarized below for easy reference.

Property	Value	Reference
CAS Number	18016-45-0	[1][2]
Molecular Weight	304.47 g/mol	[1][2][3]
Molecular Formula	C ₂₀ H ₃₂ O ₂	
IUPAC Name	(5Z,11Z,14Z,17Z)-icosa-5,11,14,17-tetraenoic acid	

Synthesis of Juniperonic Acid

A reported synthesis of **juniperonic acid** has been achieved in eight steps with a 19% overall yield, starting from eicosapentaenoic acid (EPA).

Experimental Protocol: Multi-step Synthesis from Eicosapentaenoic Acid

- Iodolactonization of EPA: EPA undergoes iodolactonization to form the iodolactone 5.
- Epoxide Formation: Treatment of the resulting iodolactone 5 with potassium carbonate in methanol yields epoxide 6 in a 79% overall yield for the two steps.
- Oxidative Cleavage: Oxidative cleavage of epoxide 6 with periodic acid in diethyl ether.
- Double Bond Migration: Subsequent selective double bond migration in the product of the previous step (7) is achieved by treatment with DBU in diethyl ether, furnishing the α,β -unsaturated aldehyde 4 in 49% yield over these two steps.
- Selective Reduction: The α,β -double bond of aldehyde 4 is selectively reduced using DIBAL/CuI in THF/HMPA at -20 °C to give aldehyde 2 in 74% yield.
- Wittig Reaction: A Wittig reaction between aldehyde 2 and the phosphonium bromide 3, using NaHMDS as a base in dry THF at -100 °C, provides **juniperonic acid**. This reaction has a Z:E ratio of 93:7 and a moderate yield of 46%.
- Final Oxidation: The synthesis is completed by the oxidation of the aldehyde to a carboxylic acid using sodium chlorite in aqueous acetonitrile at room temperature with 2-methyl-2-butene as a scavenger, affording **juniperonic acid** (1) in 86% yield.

Biological Activity and Signaling Pathways

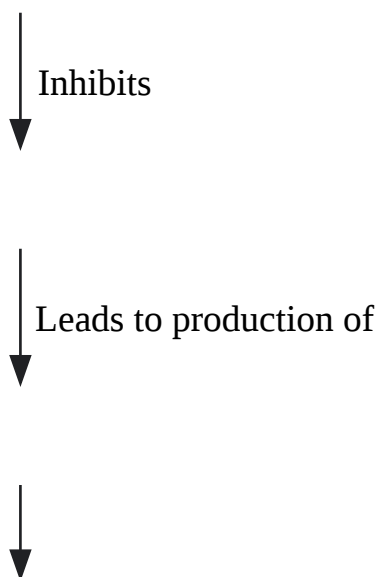
Juniperonic acid has demonstrated notable biological activities, including anti-proliferative and anti-inflammatory effects.

Anti-proliferative Activity

Juniperonic acid has been shown to inhibit the proliferation of Swiss 3T3 cells induced by bombesin, a mitogenic neuropeptide. The anti-proliferative potency of **juniperonic acid** was found to be equivalent to that of eicosapentaenoic acid (EPA). This effect is suggested to be linked to the omega-3 double bond in its structure.

Anti-inflammatory Effects and Associated Signaling Pathway

Juniperonic acid modulates the production of pro-inflammatory mediators in murine macrophage cells (RAW264.7). It suppresses the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α). This anti-inflammatory action is attributed, at least in part, to the suppression of the expression of phosphorylated mitogen-activated protein kinases (MAPK).



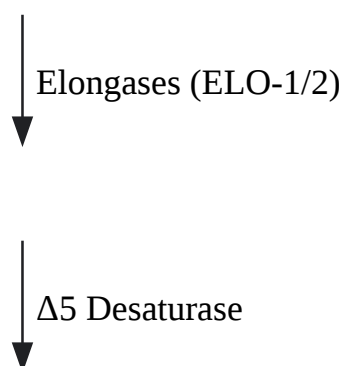
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Juniperonic Acid's Anti-inflammatory Signaling Pathway.

Biosynthesis in *C. elegans*

In the nematode *Caenorhabditis elegans* lacking the $\Delta 6$ desaturase enzyme (fat-3 mutant), a biosynthetic pathway for **juniperonic acid** has been proposed. This pathway starts from α -linoleic acid (ALA) and involves elongation and desaturation steps.

- **Culturing of *C. elegans*:** Grow synchronized populations of wild-type and fat-3(wa22) mutant *C. elegans* on nematode growth medium (NGM) plates seeded with *E. coli* OP50.
- **Fatty Acid Supplementation:** For specific experiments, supplement the NGM plates with fatty acids such as arachidonic acid (AA) or ω -3 AA.
- **Lipid Extraction:** Harvest the worms and perform lipid extraction using a modified Folch method with a chloroform:methanol solvent system.
- **Fatty Acid Methyl Ester (FAME) Preparation:** Transesterify the extracted lipids to fatty acid methyl esters (FAMES) using boron trifluoride in methanol.
- **Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:** Analyze the FAMES by GC-MS to identify and quantify the different fatty acids present in the worms.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:** For the identification of endocannabinoid-like derivatives, employ LC-MS/MS.



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Proposed Biosynthetic Pathway of **Juniperonic Acid** in *C. elegans*.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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